1-O-feruloyl-beta-D-glucose 1-O-feruloyl-beta-D-glucose 1-O-Feruloylglucose belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Feruloylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-feruloylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-feruloylglucose can be found in green vegetables and root vegetables. This makes 1-O-feruloylglucose a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 7196-71-6
VCID: VC21162447
InChI: InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol

1-O-feruloyl-beta-D-glucose

CAS No.: 7196-71-6

Cat. No.: VC21162447

Molecular Formula: C16H20O9

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

1-O-feruloyl-beta-D-glucose - 7196-71-6

Specification

Description 1-O-Feruloylglucose belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Feruloylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-feruloylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-feruloylglucose can be found in green vegetables and root vegetables. This makes 1-O-feruloylglucose a potential biomarker for the consumption of these food products.
CAS No. 7196-71-6
Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1
Standard InChI Key JWRQVQWBNRGGPK-JZYAIQKZSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Melting Point 123-126°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator